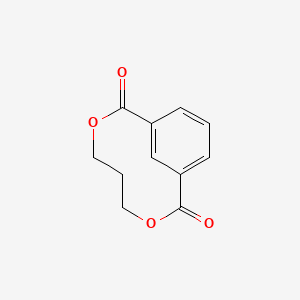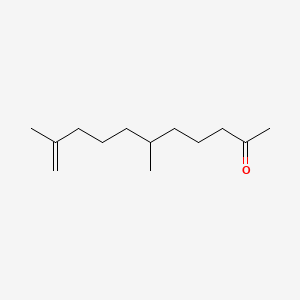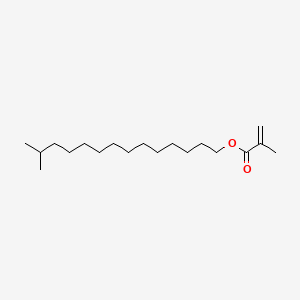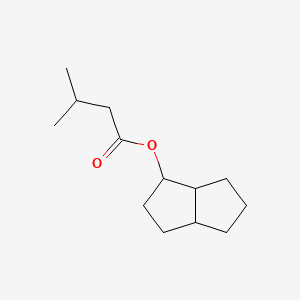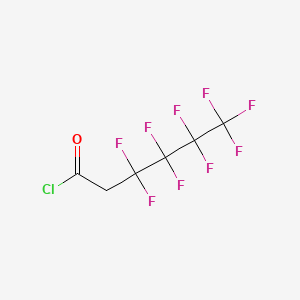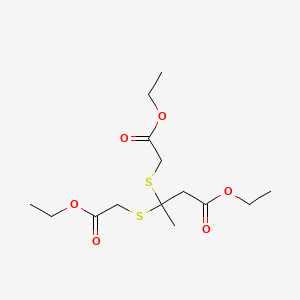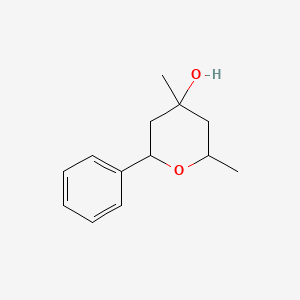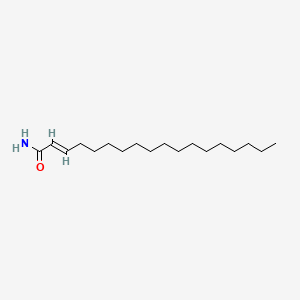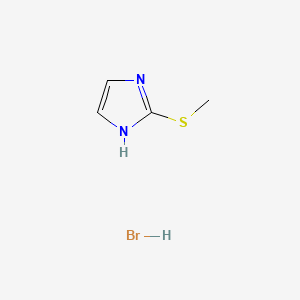
Aluminium (Z)-hexadec-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminium (Z)-hexadec-9-enoate is an organometallic compound that combines aluminium with a long-chain unsaturated fatty acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Aluminium (Z)-hexadec-9-enoate typically involves the reaction of aluminium alkoxides or aluminium chloride with hexadec-9-enoic acid. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the aluminium precursor. Common solvents used in this synthesis include toluene and hexane. The reaction conditions often require heating to facilitate the formation of the aluminium-carboxylate bond.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the reproducibility and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Aluminium (Z)-hexadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxide and other by-products.
Reduction: Under certain conditions, the aluminium center can be reduced, leading to the formation of lower oxidation state aluminium species.
Substitution: The carboxylate group can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using strong acids or bases.
Major Products Formed:
Oxidation: Aluminium oxide and various organic by-products.
Reduction: Lower oxidation state aluminium compounds.
Substitution: New aluminium complexes with different ligands.
Applications De Recherche Scientifique
Aluminium (Z)-hexadec-9-enoate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Medicine: Research is ongoing into its use as an adjuvant in vaccines, enhancing the immune response.
Industry: It is used in the production of high-performance materials, including coatings and composites.
Mécanisme D'action
The mechanism by which Aluminium (Z)-hexadec-9-enoate exerts its effects involves the interaction of the aluminium center with various molecular targets. In catalysis, the aluminium atom can coordinate with substrates, facilitating their transformation into desired products. In biological systems, the compound can interact with cell membranes and proteins, potentially altering their function and enhancing the delivery of therapeutic agents.
Comparaison Avec Des Composés Similaires
Aluminium stearate: Another aluminium fatty acid complex, used in similar applications but with different chain length and saturation.
Aluminium oleate: Similar structure but with a different unsaturation position in the fatty acid chain.
Aluminium palmitate: Similar to Aluminium (Z)-hexadec-9-enoate but with a saturated fatty acid chain.
Uniqueness: this compound is unique due to its specific unsaturation position, which can influence its reactivity and interaction with other molecules. This makes it particularly useful in applications where precise control over chemical properties is required.
Propriétés
Numéro CAS |
93894-06-5 |
|---|---|
Formule moléculaire |
C48H87AlO6 |
Poids moléculaire |
787.2 g/mol |
Nom IUPAC |
aluminum;(Z)-hexadec-9-enoate |
InChI |
InChI=1S/3C16H30O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h3*7-8H,2-6,9-15H2,1H3,(H,17,18);/q;;;+3/p-3/b3*8-7-; |
Clé InChI |
YITMMULRTZBHKV-LWTKGLMZSA-K |
SMILES isomérique |
CCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCC/C=C\CCCCCCCC(=O)[O-].[Al+3] |
SMILES canonique |
CCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCC=CCCCCCCCC(=O)[O-].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


